molecular formula C18H24N4O3S B14159417 N-[(4-methoxyphenyl)methyl]-N'-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanediamide CAS No. 713088-81-4

N-[(4-methoxyphenyl)methyl]-N'-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanediamide

Cat. No.: B14159417
CAS No.: 713088-81-4
M. Wt: 376.5 g/mol
InChI Key: FZENCMDSLMFIDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-methoxyphenyl)methyl]-N’-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanediamide is a complex organic compound that features a 1,3,4-thiadiazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-N’-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanediamide typically involves the reaction of 1,3,4-thiadiazole derivatives with appropriate amines and aldehydes. One common method involves the use of hydrazonoyl halides and hydrazinecarbothioamide derivatives . The reaction conditions often include the use of solvents such as ethanol and the presence of catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-N’-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-N’-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-N’-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanediamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function . This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-methoxyphenyl)methyl]-N’-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanediamide is unique due to its specific combination of functional groups and the presence of the 1,3,4-thiadiazole ring. This structure imparts distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

CAS No.

713088-81-4

Molecular Formula

C18H24N4O3S

Molecular Weight

376.5 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N'-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanediamide

InChI

InChI=1S/C18H24N4O3S/c1-12(2)10-17-21-22-18(26-17)20-16(24)9-8-15(23)19-11-13-4-6-14(25-3)7-5-13/h4-7,12H,8-11H2,1-3H3,(H,19,23)(H,20,22,24)

InChI Key

FZENCMDSLMFIDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)CCC(=O)NCC2=CC=C(C=C2)OC

solubility

12.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.